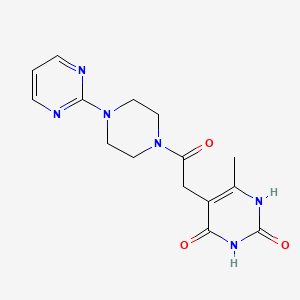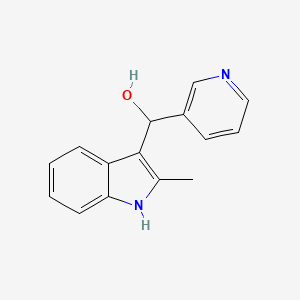
N-benzyl-2-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-ethylaniline, also known as N-Ethyl-N-phenylbenzylamine, is a chemical compound with the molecular formula C15H17N . It is a colorless to light-colored liquid .
Synthesis Analysis
The synthesis of N-benzyl-2-ethylaniline can be achieved by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst . The synthesis of amines like N-benzyl-2-ethylaniline often involves S N 2 reactions of alkyl halides. Ammonia and other amines are good nucleophiles in S N 2 reactions .Molecular Structure Analysis
The molecular structure of N-benzyl-2-ethylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to an ethyl group and a benzyl group .Chemical Reactions Analysis
Amines like N-benzyl-2-ethylaniline can participate in various chemical reactions. They can act as nucleophiles in S N 2 reactions with alkyl halides . They can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
N-benzyl-2-ethylaniline is a colorless to light-colored liquid . It has a molecular weight of 211.30 . It is insoluble in water and denser than water .Aplicaciones Científicas De Investigación
Synthesis and Mechanism Insights :
- N-benzyl-2-ethylaniline is used in the synthesis of dyestuff intermediates. Ayyangar et al. (2007) describe an alternative one-pot synthesis method for this compound using aniline as the starting material. This approach also extends to the preparation of other substituted N-benzyl-N-ethylanilines, offering new insights into the reaction mechanism and proposing a more economical synthesis process (Ayyangar et al., 2007).
Catalysis in Organic Reactions :
- Klopstra et al. (2003) used ethylbenzene and 4-ethylanisole, closely related to N-benzyl-2-ethylaniline, as model substrates in their study on benzylic oxidation. They explored non-heme iron catalysts with various ligands, demonstrating effective oxidation and the production of benzylic alcohol and ketone (Klopstra et al., 2003).
Electrochemical Studies :
- Malinauskas and Holze (1999) conducted electrooxidation studies on N-alkylsubstituted anilines, including N-ethylaniline, which is structurally similar to N-benzyl-2-ethylaniline. Their research used in situ UV-vis spectroelectrochemistry to investigate the electrooxidation process and intermediate formation in acidic solutions (Malinauskas & Holze, 1999).
Crystallography and Molecular Interactions :
- Govindaraj et al. (2015) studied the crystal structure of a compound involving 4-ethylaniline, providing insights into molecular interactions and structural characteristics. They focused on the coordination environment and hydrogen bonding within the crystalline structure (Govindaraj et al., 2015).
Spectroscopy and Electron Transfer Studies :
- Kimura, Tsubomura, and Nagakura (1964) analyzed the vacuum ultraviolet absorption spectra of aniline and its derivatives, including N-ethylaniline. Their work provided insights into the π→π* transition bands and intramolecular charge-transfer characteristics of these compounds (Kimura, Tsubomura, & Nagakura, 1964).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJPRUDJLIJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-ethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)
![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)



![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)
![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)